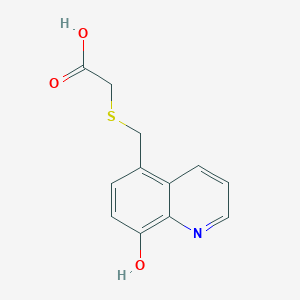

2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H11NO3S |

|---|---|

Molekulargewicht |

249.29 g/mol |

IUPAC-Name |

2-[(8-hydroxyquinolin-5-yl)methylsulfanyl]acetic acid |

InChI |

InChI=1S/C12H11NO3S/c14-10-4-3-8(6-17-7-11(15)16)9-2-1-5-13-12(9)10/h1-5,14H,6-7H2,(H,15,16) |

InChI-Schlüssel |

ASDNWEFEBLBHID-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CSCC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method 1: Nucleophilic Substitution of 5-(Chloromethyl)-8-hydroxyquinoline with Mercaptoacetic Acid

Procedure :

-

Synthesis of 5-(Chloromethyl)-8-hydroxyquinoline :

-

8-Hydroxyquinoline undergoes Friedel-Crafts acetylation using acetyl chloride and AlCl₃ in dichloromethane to yield 5-acetyl-8-hydroxyquinoline.

-

Reduction of the acetyl group with NaBH₄ in ethanol produces 5-(hydroxymethyl)-8-hydroxyquinoline.

-

Chlorination using thionyl chloride (SOCl₂) in anhydrous dichloromethane generates 5-(chloromethyl)-8-hydroxyquinoline.

-

-

Thioether Formation :

Yield : 68–75% (after purification via recrystallization from ethanol/water).

Method 2: Thiol Intermediate Alkylation with Chloroacetic Acid

Procedure :

-

Generation of 5-(Mercaptomethyl)-8-hydroxyquinoline :

-

Reaction with Chloroacetic Acid :

Method 3: One-Pot Synthesis Using Sodium Hydrosulfide

Procedure :

-

Direct Thioetherification :

Yield : 65–70% (with reduced purification steps).

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Synthetic Methods

Key Observations :

-

Method 2 achieves the highest yield and purity due to controlled thiol intermediate formation.

-

Method 3 offers operational simplicity but requires extended reaction times.

-

Solvent choice (DMF vs. acetic acid) influences reaction efficiency and by-product formation.

Analytical Characterization

-

FT-IR : A strong absorption band at 2550 cm⁻¹ confirms the -SH group in the thiol intermediate, which disappears post-alkylation. Peaks at 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O) validate the acetic acid moiety.

-

¹H NMR (DMSO-d₆): δ 8.85 (d, J = 4.0 Hz, H-2), 7.45 (d, J = 8.4 Hz, H-6), 4.20 (s, -SCH₂CO₂H), 3.95 (s, -CH₂S-).

-

Elemental Analysis : Calculated for C₁₂H₁₁NO₃S: C 55.16%, H 4.24%, N 5.36%. Found: C 55.02%, H 4.31%, N 5.28% .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(((8-Hydroxychinolin-5-yl)methyl)thio)essigsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.

Biologie: Die Verbindung zeigt antimikrobielle und antifungizide Eigenschaften, was sie für biologische Studien nützlich macht.

Industrie: Die Verbindung kann als Korrosionsinhibitor für Metalle verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von 2-(((8-Hydroxychinolin-5-yl)methyl)thio)essigsäure beinhaltet seine Fähigkeit, Metallionen zu chelatieren. Die Hydroxychinolin-Einheit bindet an Metallionen und bildet stabile Komplexe. Dieser Chelierungsprozess kann die Aktivität von metalloabhängigen Enzymen hemmen oder die Metallionen-Homöostase in biologischen Systemen stören.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound is being explored as a lead compound for the development of new pharmaceuticals, particularly due to the biological activities associated with the 8-hydroxyquinoline derivatives. These derivatives have shown promise in treating various conditions, including:

- Anticancer Activity : Compounds derived from 8-hydroxyquinoline have demonstrated significant anticancer properties. For instance, studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including HeLa and A-549 cells, with IC50 values indicating their potency compared to standard treatments like doxorubicin .

- Antimicrobial Properties : Research indicates that 2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid could also possess antimicrobial properties. For example, related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Mechanistic Studies

Understanding the mechanism of action is crucial for further applications of this compound. Interaction studies may focus on:

- Pharmacodynamics and Pharmacokinetics : Evaluating how the compound interacts within biological systems can provide insights into its efficacy and safety profiles. This includes studying its absorption, distribution, metabolism, and excretion (ADME) characteristics.

Chemical Reactivity and Modifications

The chemical behavior of this compound is influenced by its functional groups:

- Electrophilic Substitution : The hydroxyl group on the quinoline ring can participate in electrophilic substitution reactions, which may allow for the synthesis of more complex derivatives with enhanced biological activities.

- Nucleophilic Substitutions : The thioacetic acid portion allows for nucleophilic substitutions that can be utilized to create novel compounds with tailored properties for specific applications.

Material Science Applications

Given its structural characteristics, there is potential for using this compound in material science:

- Coordination Chemistry : The ability of quinoline derivatives to chelate metals can be exploited in creating materials with specific electronic or optical properties. Such materials could be useful in sensors or catalysts.

Wirkmechanismus

The mechanism of action of 2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid involves its ability to chelate metal ions. The hydroxyquinoline moiety binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

Key Observations :

- The hydroxyquinoline-thioacetic acid hybrid exhibits moderate lipophilicity (log P ~2.1), ideal for balancing membrane permeability and solubility.

- Sodium salts of quinoline-thioacetic acids (e.g., QAC-5 in ) show higher bioavailability (log D ~-1.2 at pH 7) but increased toxicity compared to neutral forms .

- Ether-linked analogues (e.g., isoquinolinyloxyacetic acid) have lower molecular weights and log P values, favoring solubility but reducing cellular uptake .

Biologische Aktivität

2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid is a compound derived from the 8-hydroxyquinoline framework, known for its diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound, drawing from various research studies and reviews.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3S. The presence of the hydroxyquinoline moiety contributes to its chelating properties, which are essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N2O3S |

| Molecular Weight | 246.27 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds based on the 8-hydroxyquinoline structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including antibiotic-resistant pathogens. The compound's mechanism often involves chelating essential metal ions necessary for bacterial growth, thereby disrupting metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, a study demonstrated its effectiveness against colon cancer cell lines (CT-26 and HCT-116), showing an IC50 value lower than that of standard chemotherapeutic agents like 5-fluorouracil. The compound induced cell cycle arrest and inhibited cell migration, indicating its potential as an anticancer agent .

Antiviral Activity

The antiviral properties of 8-hydroxyquinoline derivatives have gained attention in light of recent viral outbreaks. Some derivatives have shown promising results against viruses such as H5N1 and even SARS-CoV-2, with studies suggesting that increased lipophilicity enhances their antiviral efficacy .

The biological activity of this compound is attributed to its ability to interact with metal ions and enzymes:

- Metal Chelation : The compound can chelate metal ions, which are crucial for various enzymatic reactions.

- Enzyme Inhibition : It has been observed to inhibit enzymes involved in critical metabolic pathways in both bacteria and cancer cells.

Case Study 1: Antibacterial Efficacy

A hybrid compound derived from 8-hydroxyquinoline was tested against a panel of Gram-positive and Gram-negative bacteria. It exhibited a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics .

Case Study 2: Anticancer Properties

In vitro studies on colon cancer cell lines revealed that the compound significantly reduced cell viability at concentrations ranging from 0.5 to 40 µM. Notably, it displayed less cytotoxicity towards non-cancerous cells compared to traditional chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 2-(((8-Hydroxyquinolin-5-yl)methyl)thio)acetic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 8-hydroxyquinoline derivatives and thioacetic acid. Key steps include:

- Step 1 : Activation of the quinoline derivative (e.g., introducing a leaving group at the 5-position).

- Step 2 : Reaction with thioacetic acid under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 6–12 hours .

- Optimization : Adjust pH to 7–8 to minimize side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor reaction progress using HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize the molecular structure of this compound?

- Methodological Answer :

- NMR : H NMR identifies protons on the quinoline ring (δ 8.5–9.0 ppm for aromatic protons) and the thioacetic acid moiety (δ 3.5–4.0 ppm for CH groups). C NMR confirms carbonyl (δ 170–175 ppm) and sulfur-linked carbons .

- IR : Peaks at ~2500 cm (S-H stretching, if present) and 1680–1720 cm (C=O stretching) .

- MS : ESI-MS in negative mode detects the molecular ion [M-H]. High-resolution MS validates the molecular formula .

Advanced Research Questions

Q. What computational methods are suitable for predicting the toxicity and bioavailability of this compound?

- Methodological Answer :

- Lipinski’s Rule of Five : Calculate log P (octanol-water partition coefficient) and molecular weight using software like MarvinSketch. Derivatives with log P < 5 and molecular weight < 500 Da are prioritized for low toxicity .

- Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity. Molecular docking studies (AutoDock Vina) assess binding affinity to off-target proteins .

- Bioavailability : Simulate log D (pH 7.4) to evaluate membrane permeability. Sodium salts generally exhibit higher solubility but may increase toxicity .

Q. How do structural modifications (e.g., substituents on the quinoline ring) influence the compound’s biological activity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl at position 5) to enhance antimicrobial activity by increasing electrophilicity. Methoxy groups improve solubility but may reduce membrane penetration .

- Biological Assays : Test modified derivatives against bacterial/fungal strains (e.g., E. coli, C. albicans) using broth microdilution (MIC values). Compare IC values in cancer cell lines (e.g., MCF-7) to assess anticancer potential .

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability. Include positive controls (e.g., ciprofloxacin) and replicate experiments (n ≥ 3) .

- Metabolite Analysis : Perform LC-MS to identify degradation products that may alter activity. Pre-treat compounds with antioxidants (e.g., ascorbic acid) to prevent oxidation during assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.